Superior Antimycobacterial Activity of 7-Deazapurine Scaffold vs. Purine Analogs
In a direct head-to-head comparison of antimycobacterial activity against Mycobacterium tuberculosis H37Rv, the 7-deazapurine scaffold confers significantly higher potency compared to purine analogs. While 9-deaza analogs showed only weak inhibition, 7-deazapurine derivatives achieved Minimum Inhibitory Concentration (MIC) values between 0.08 and 0.35 μM, substantially better than the parent purine and comparable to or better than the reference drug rifampicin (MIC = 0.09 μM) [1]. This demonstrates the critical role of the 7-deaza core for achieving low-nanomolar potency in this disease-relevant model.
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 7-deazapurine series: 0.08 - 0.35 μM |
| Comparator Or Baseline | Parent purine analogs (weak inhibitors); Rifampicin: 0.09 μM; Isoniazid: 0.28 μM |
| Quantified Difference | 7-deazapurines are 'substantially better' than parent purines; comparable to rifampicin. |
| Conditions | M. tuberculosis H37Rv in vitro using microplate alamar blue assay (MABA) |
Why This Matters
This quantitative difference confirms that the 7-deazapurine core is essential for potent antimycobacterial activity, making 2-Hydroxy-6-methoxy-7-deazapurine a valuable scaffold for developing new anti-TB agents.
- [1] Synthesis of non-purine analogs of 6-aryl-9-benzylpurines, and their antimycobacterial activities. Bioorganic & Medicinal Chemistry, 18(20), 7274-7282 (2010). View Source
